2-Tert-butyl-4-nitroquinoline 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
33241-27-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-8-11(15(17)18)9-6-4-5-7-10(9)14(12)16/h4-8H,1-3H3 |
InChI Key |
DDDUZASKIDGAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Tert Butyl 4 Nitroquinoline 1 Oxide
N-Oxide Functionality as a Directing Group and Reactive Site
The N-oxide group in quinoline (B57606) N-oxides is a pivotal functional group that significantly influences the molecule's reactivity. It enhances the electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, and can act as a directing group in various transformations.
Metal-Catalyzed C-H Activation Directed by N-Oxide
In the realm of modern synthetic chemistry, the N-oxide functionality is widely utilized as an effective directing group for transition-metal-catalyzed C-H activation. This strategy allows for the regioselective functionalization of otherwise inert C-H bonds. For quinoline N-oxides, the N-oxide group typically directs functionalization to the C2 and C8 positions due to the formation of stable metallacyclic intermediates. nih.gov Palladium, rhodium, and copper are common catalysts for these transformations. nih.govmdpi.com
A significant body of research on quinoline N-oxides demonstrates their propensity for C2-H functionalization. nih.gov The proximity of the C2-H bond to the N-oxide allows for the formation of a stable five-membered palladacycle intermediate in palladium-catalyzed reactions, facilitating functionalization. rsc.org However, in the case of 2-Tert-butyl-4-nitroquinoline 1-oxide , the C2 position is substituted with a tert-butyl group. Consequently, direct C2-H functionalization processes are not a viable reaction pathway for this specific molecule. The presence of the bulky alkyl group at this position fundamentally alters the reactivity profile compared to the unsubstituted 4-nitroquinoline (B1605747) 1-oxide, blocking this common transformation route. Any C-H activation directed by the N-oxide would be expected to occur at other accessible positions, such as C8. rsc.org
Reactions of the Nitro Group and its Chemical Conversions
The 4-nitro group is a strong electron-withdrawing group that significantly deactivates the quinoline ring towards electrophilic attack and activates it towards nucleophilic attack. This group is also a key site for chemical transformations.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group in 4-nitroquinoline 1-oxide and its derivatives is a well-established and biologically significant transformation. taylorandfrancis.com This process typically occurs in stages, with the nitro group being reduced to a nitroso intermediate, then to a hydroxylamino group, and finally to an amino group. The four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is known to be a proximate carcinogenic metabolite of 4NQO. nih.govwikipedia.org
It is highly probable that this compound undergoes a similar reduction cascade. Chemical reducing agents or catalytic hydrogenation can be employed to convert the nitro group to the corresponding 4-amino-2-tert-butylquinoline 1-oxide. The steric bulk of the adjacent tert-butyl group may influence the rate and efficiency of this reduction compared to the parent 4NQO.
Table 1: General Pathway for the Reduction of 4-Nitroquinoline 1-Oxide Derivatives
| Reactant | Intermediate 1 | Intermediate 2 | Product |
|---|
This table represents the general reduction pathway for the 4-nitroquinoline 1-oxide scaffold.
Nucleophilic Substitution Reactions Involving the Nitro Group
The 4-position of the quinoline N-oxide ring system is highly activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the nitro group and the N-oxide functionality. Consequently, the nitro group can act as a leaving group and be displaced by various nucleophiles. nih.gov For the parent 4-nitroquinoline 1-oxide, reactions with halides, alkoxides, aryloxides, and mercaptans to replace the nitro group are known. nih.gov
This reactivity is expected to extend to this compound. The reaction would proceed via a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing groups and the aromatic system. The large tert-butyl group at the C2 position could potentially exert steric hindrance, possibly slowing the rate of nucleophilic attack at the C4 position compared to the unsubstituted analogue.
Table 2: Examples of Nucleophilic Substitution on the 4-Nitroquinoline 1-Oxide Scaffold
| Nucleophile (Nu-) | Product |
|---|---|
| Cl-, Br- | 4-Haloquinoline 1-oxide derivative |
| RO- (Alkoxide) | 4-Alkoxyquinoline 1-oxide derivative |
| ArO- (Aryloxide) | 4-Aryloxyquinoline 1-oxide derivative |
This table illustrates potential substitution reactions based on the known reactivity of 4-nitroquinoline 1-oxide. nih.gov
Reactivity of the Quinoline Ring System
N-Oxide Group: As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at positions 2 and 4. It also serves as a directing group for C-H activation.
Nitro Group: This is a very strong electron-withdrawing and deactivating group. It further enhances the ring's susceptibility to nucleophilic attack, particularly at the position it occupies (C4).
Tert-butyl Group: This is a bulky, electron-donating group. Its electron-donating nature slightly counteracts the deactivating effects of the other two groups. However, its primary influence is steric, hindering reactions at the C2 position and potentially impeding access to the nearby C3 and C4 positions.
The combination of these groups makes the quinoline ring highly electron-deficient. Therefore, the molecule is generally unreactive towards electrophilic aromatic substitution. Conversely, it is primed for nucleophilic attack, either through the substitution of the nitro group at C4 or through nucleophilic addition to the ring, followed by rearomatization. The steric bulk of the tert-butyl group serves as a significant control element, blocking reactivity at C2 and influencing the regioselectivity and rate of reactions at other positions.
Skeletal Editing and Nitrogen-to-Carbon Atom Swaps
Skeletal editing has recently emerged as a powerful strategy for the structural modification of heterocyclic compounds. chinesechemsoc.orgchinesechemsoc.org One such transformation involves a nitrogen-to-carbon atom swap in quinoline N-oxides. This process can be achieved using a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), under basic conditions. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds through a one-step mechanism involving nucleophilic addition, dearomatization, and subsequent rearomatization. chinesechemsoc.org
In this transformation, the N-O motif of the quinoline N-oxide is precisely replaced by a C-H motif originating from the sulfoxide, with the former being eliminated as a nitrite (B80452) ion (NO₂⁻). chinesechemsoc.org This method allows for the conversion of quinoline N-oxides into naphthalene (B1677914) derivatives, effectively swapping a nitrogen atom for a carbon atom in the heterocyclic core. chemrxiv.org The reaction has been shown to be tolerant of various functional groups, including halogens and amides, on the quinoline ring system. chemrxiv.org For instance, halogenated quinoline N-oxides can be converted to their corresponding naphthalene analogs, preserving the halogen for further synthetic modifications. chemrxiv.org
This skeletal editing approach provides a direct route to novel carbocyclic structures from readily available azaarene N-oxides, offering a significant tool for molecular diversification. researchgate.net The ability to precisely edit the core structure of molecules like this compound opens up new avenues for designing compounds with altered electronic and steric properties.
C2-Alkenylation of Quinoline N-Oxides
The introduction of an alkenyl group at the C2 position of quinoline N-oxides is a significant transformation that can be achieved through various catalytic systems. nih.gov Palladium-catalyzed methods have been developed for the direct C-H alkenylation of quinoline N-oxides with alkenes. nih.gov These reactions often proceed via a mechanism involving a syn insertion/β-hydride elimination sequence. nih.gov
Copper-catalyzed regioselective C2-alkenylation has also been reported, utilizing alkynes and a diboron (B99234) reagent. rsc.org This method provides deoxygenated 2-alkenyl quinolines and demonstrates good functional group tolerance. rsc.org For unsymmetrical alkynes, the reaction exhibits high regio- and stereoselectivity. rsc.org The proposed mechanism involves the borylcupration of the alkyne, followed by the capture of the resulting alkenyl copper species by the quinoline N-oxide and subsequent deborylation. rsc.org
Rhodium-catalyzed alkylation of quinoline N-oxides with alkenes has also been demonstrated, leading to C2-alkylated products. nih.gov Mechanistic studies, including H/D exchange experiments, suggest that this transformation proceeds through a concerted metalation-deprotonation (CMD) pathway, which is often the rate-limiting step. nih.gov
These C2-alkenylation methods are valuable for the synthesis of functionalized quinolines, which are important scaffolds in medicinal chemistry and materials science. The choice of catalyst and reaction conditions can influence the outcome and selectivity of the reaction.
Deoxygenative C2-Heteroarylation of Quinoline N-Oxides
The direct introduction of a heteroaryl group at the C2 position of quinoline N-oxides, accompanied by the removal of the N-oxide oxygen, is a highly efficient and atom-economical transformation. nih.govbeilstein-journals.orgresearchgate.netnih.gov
A metal- and additive-free method has been developed for the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles. nih.govbeilstein-journals.orgresearchgate.netnih.gov This reaction provides a facile route to α-triazolylquinoline derivatives with good regioselectivity and in excellent yields under mild conditions. nih.govbeilstein-journals.orgresearchgate.net The process is scalable and has been successfully applied to the late-stage modification of natural products. nih.govbeilstein-journals.orgresearchgate.net
The proposed mechanism for this transformation begins with the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole. nih.govbeilstein-journals.org This is followed by the elimination of a triazolyl anion, which then attacks the electrophilic C2-position of the quinoline N-oxide. nih.govbeilstein-journals.org A subsequent rearomatization step affords the 2-triazolylquinoline product and p-toluenesulfonic acid as a byproduct. nih.gov This reaction showcases a broad substrate scope with respect to both the quinoline N-oxide and the triazole coupling partner. researchgate.net
| Quinoline N-oxide Derivative | Triazole Derivative | Product | Yield (%) |
|---|---|---|---|
| Quinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |
| 6-Methylquinoline (B44275) N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 6-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 88 |
| 6-Methoxyquinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 85 |
| 6-Chloroquinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 6-Chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 82 |
Radical Reaction Mechanisms and Intermediates
Role of Radicals in Alkylation and Nitration Reactions
Radical-mediated reactions offer a powerful platform for the functionalization of quinoline N-oxides. A visible-light-induced, catalyst-free deaminative C-2 alkylation of quinoline N-oxides has been developed using Katritzky salts. chemrxiv.org Mechanistic investigations suggest the formation of an electron-donor-acceptor (EDA) complex between the Katritzky salt and a base. chemrxiv.org This complex undergoes a single electron transfer (SET) to generate an alkyl radical intermediate, which then adds to the quinoline N-oxide to yield the C-2 alkylated product. chemrxiv.org
The Minisci alkylation, a classic radical reaction, can also be adapted for quinoline N-oxides. A photochemical approach utilizes a quinoline N-oxide-based photoactive ester. nih.gov Photoinduced decomposition of this ester generates a reactive radical intermediate. This radical adds to a protonated heteroaromatic substrate, and subsequent oxidation of the resulting radical intermediate by another equivalent of the photoactive ester propagates the radical chain and yields the C-H alkylated product. nih.gov
For nitration, a dearomatization-rearomatization strategy has been developed for the meta-nitration of pyridines and quinolines. acs.org This method employs oxazino azine intermediates and tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source. acs.org The reaction is co-oxidized by TEMPO and O₂. acs.org The proposed mechanism involves the addition of the NO₂ radical to the C3- or C5-position of the oxazino pyridine (B92270) intermediate, forming stabilized regioisomeric carbon-centered radicals. acs.org
Electrochemical Reactivity Studies
The electrochemical behavior of nitroquinoline derivatives has been investigated using various voltammetric techniques. researchgate.net Studies on 5-nitroquinoline (B147367) at a carbon film electrode have shown that the electrochemical reduction of the nitro group is a key process. researchgate.net This reduction typically occurs in a four-electron step, converting the nitro group (Q-NO₂) to a hydroxylamino group (Q-NHOH). researchgate.net
Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O researchgate.net
Further reduction of the quinoline ring itself can also occur. researchgate.net The specific reduction potentials and the reversibility of these processes are dependent on factors such as the pH of the medium and the nature of the electrode surface. researchgate.netnih.gov For some quinoxalin-2-one derivatives, the pyrazine (B50134) ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. nih.gov This process is preceded by the protonation of a nitrogen atom, leading to the formation of a semiquinone radical intermediate. nih.gov
Electrochemical Synthesis Pathways for Quinoline N-Oxides
The synthesis of quinoline N-oxides, including derivatives such as this compound, can be achieved through various electrochemical methods. These techniques offer a sustainable and efficient alternative to conventional chemical synthesis by utilizing electric current to drive reactions, often under mild, reagent-free conditions and with high atom economy. researchgate.net
One prominent electrochemical approach involves the reductive cyclization of nitro arenes. researchgate.netthieme-connect.com This method provides a direct pathway to 2,3‐disubstituted quinoline N‐oxides from readily available nitro compounds. The process is typically carried out in a simple undivided cell using constant current electrolysis. researchgate.net Mechanistic studies suggest that the reaction proceeds via the formation of a nitroarene radical anion. This intermediate can then undergo a 1,5-hydrogen atom transfer, leading to the cyclization and formation of the quinoline N-oxide ring system. thieme-connect.com
The versatility of this electrochemical reductive cyclization has been demonstrated with various substituted nitroarenes. For instance, the cyclization of 2-allylnitroarenes has been successfully performed using Mg-graphite electrodes in an undivided cell, yielding 2-substituted quinoline N-oxides in high yields. thieme-connect.com This method shows tolerance for a range of functional groups on the aromatic ring. thieme-connect.com
Another electrochemical strategy focuses on the modification of the quinoline N-oxide core. For example, electrochemical oxidative amination allows for the introduction of amino groups onto the quinoline N-oxide structure. mdpi.com This reaction can be performed between quinoline N-oxides and morpholine (B109124) using a catalyst like Cu(OAc)₂. The regioselectivity of the amination (either at the C2 or C4 position) can be controlled by the choice of solvent, with acetonitrile (B52724) (CH₃CN) favoring 2-aminoquinoline (B145021) N-oxides and dichloromethane (B109758) (CH₂Cl₂) favoring 4-aminoquinoline (B48711) N-oxides. mdpi.comresearchgate.net The process is conducted at room temperature in a three-electrode cell. mdpi.com
The efficiency and outcome of these electrochemical syntheses are influenced by several factors, including the electrode materials, the solvent, the presence of catalysts or bases, and the amount of electricity passed. thieme-connect.commdpi.com For instance, in the oxidative amination of quinoline N-oxide with morpholine, Cu(OAc)₂ was found to be a more effective catalyst than AgOAc, leading to 100% conversion of the starting materials. mdpi.com The addition of a base like potassium triphosphate (K₃PO₄) can improve conductivity and increase the yield of the ortho-coupling product. mdpi.com
Detailed research findings on the electrochemical synthesis of various quinoline N-oxides are summarized in the table below, illustrating the scope and yields of these methods.
Table 1: Examples of Electrochemical Synthesis of Substituted Quinoline N-Oxides
| Starting Material | Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Nitrobenzyl β-ketoesters | Reductive Cyclization | Constant current electrolysis, undivided cell | 2,3-Disubstituted quinoline N-oxides | Up to 90% | researchgate.net |
| 2-Allylnitroarenes | Reductive Cyclization | Mg-graphite electrodes, Me₄NBr, MeCN, 1.2 F/mol | 2-Substituted quinoline N-oxides | Up to 96% | thieme-connect.com |
| Quinoline N-oxide and Morpholine | Oxidative Amination | Cu(OAc)₂, CH₃CN, Pt anode, Ni cathode | 2-(Morpholin-4-yl)quinoline 1-oxide | 80% | mdpi.com |
Spectroscopic and Structural Characterization of 2 Tert Butyl 4 Nitroquinoline 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. For 2-Tert-butyl-4-nitroquinoline 1-oxide, one would expect to observe distinct signals for the protons of the tert-butyl group and the aromatic protons on the quinoline (B57606) ring system.
Tert-butyl Protons: A characteristic singlet would be expected in the upfield region (typically 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
Aromatic Protons: The protons on the quinoline ring would appear as a series of doublets, triplets, or multiplets in the downfield region (typically 7.5-9.0 ppm). The precise chemical shifts and coupling constants would depend on their position relative to the nitro group, the N-oxide, and the tert-butyl substituent.
A data table for ¹H NMR would typically include chemical shift (δ) in ppm, the multiplicity of the signal (e.g., singlet, doublet), the coupling constant (J) in Hz, and the integration (number of protons).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Tert-butyl Carbons: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be expected in the aliphatic region of the spectrum.
Quinoline Carbons: The nine carbon atoms of the quinoline ring system would show signals in the aromatic region, with their chemical shifts influenced by the attached functional groups.
Multi-nuclear NMR Techniques
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the tert-butyl protons and the C2 carbon of the quinoline ring, confirming the substituent's position.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A data table would list the frequency of the absorption band (in cm⁻¹) and the corresponding vibrational mode or functional group.
N-O Stretching (N-oxide): A strong band typically appears in the region of 1200-1350 cm⁻¹.
N=O Stretching (Nitro group): Two strong bands would be expected, corresponding to the asymmetric (~1500-1570 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching vibrations of the NO₂ group.
C-H Stretching: Bands for the aromatic C-H bonds (~3000-3100 cm⁻¹) and aliphatic C-H bonds of the tert-butyl group (~2850-3000 cm⁻¹) would be present.
C=C and C=N Stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O₃), the expected exact mass would be approximately 246.1004 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, along with other fragment ions resulting from the breakdown of the molecule, which could help in confirming its structure.
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with matter, resulting in the transition of electrons between different energy levels.
No specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found in published scientific sources. A UV-Vis spectrum for this compound would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline N-oxide system and the nitro group. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide insight into the conjugated system of the molecule.
A data table summarizing UV-Vis spectral data cannot be created as no information was available.
Detailed studies on the electronic absorption spectroscopy of this compound are not available in the current scientific literature. This analysis is fundamentally similar to UV-Vis spectroscopy but may involve a more in-depth theoretical and experimental investigation of the electronic transitions, including assignments of spectral bands to specific molecular orbital transitions.
Without accessible data, a table of electronic absorption findings cannot be compiled.
X-ray Diffraction (XRD) Analysis for Solid-State Structures
Given the lack of crystallographic studies, a table of XRD data cannot be provided.
Chiroptical Spectroscopy (e.g., Circular Dichroism for Chiral Derivatives)
No information regarding the chiroptical spectroscopy of this compound or its chiral derivatives is available in the literature. The parent compound, this compound, is achiral and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. This technique is specifically used to study chiral molecules, and no studies on chiral derivatives of this compound were found.
A data table for chiroptical spectroscopy is not applicable as no relevant data exists.
Computational and Theoretical Investigations of 2 Tert Butyl 4 Nitroquinoline 1 Oxide
Density Functional Theory (DFT) Studies
(No specific data available in the literature)
(No specific data available in the literature)
Mechanistic Elucidation through Computational Modeling
(No specific data available in the literature)
(No specific data available in the literature)
Quantum Chemical Calculations for Reaction Intermediates
(No specific data available in the literature)
Advanced Synthetic Applications and Functional Derivatization of 2 Tert Butyl 4 Nitroquinoline 1 Oxide
Utilization of Quinoline (B57606) N-Oxides as Synthetic Intermediates
Quinoline N-oxides are highly versatile precursors for a wide range of organic transformations. researchgate.net The N-oxide group activates the quinoline ring, making it more susceptible to both nucleophilic and electrophilic attacks compared to the unoxidized quinoline parent. researchgate.net This enhanced reactivity is a cornerstone of its utility as a synthetic intermediate. Functionalized quinolines are a significant class of heterocyclic molecules known for their diverse and interesting biological and pharmacological activities. rsc.org
The activation provided by the N-oxide facilitates numerous reactions, including:
Nucleophilic Reactions : The N-oxide group renders the C2 and C4 positions electron-deficient and thus susceptible to attack by nucleophiles. rsc.org
Cycloadditions : Quinoline N-oxides can participate in cycloaddition reactions, providing pathways to more complex fused heterocyclic systems. rsc.org
Aminations : The activated ring system allows for the introduction of amino groups, a crucial functional group in many biologically active molecules. rsc.orgnih.gov
Alkenylation and Arylation : C-H functionalization at various positions of the quinoline ring can be achieved, enabling the formation of C-C bonds through alkenylation and arylation reactions. researchgate.net
Halogenation : The introduction of halogen atoms at specific positions is readily accomplished, providing handles for further cross-coupling reactions. researchgate.net
One of the most powerful approaches for synthesizing functionalized quinoline compounds involves using the N-oxide as a directing group for regioselective C-H activation, particularly for C-2 and C-8 functionalization under mild conditions. researchgate.net This regioselectivity is a key advantage in multi-step syntheses. For instance, a metal-free method for the intermolecular amidation of quinoline N-oxides with sulfonamides has been developed, showcasing the utility of these intermediates in forming N-(quinolin-2-yl)sulfonamides, which are significant for creating biologically active molecules. organic-chemistry.org This approach overcomes the limitations of traditional methods that often require high temperatures and transition-metal catalysts. organic-chemistry.org
| Reaction Type | Position(s) Targeted | Significance | Reference |
|---|---|---|---|
| Amination | C2 | Formation of 2-aminoquinoline (B145021) motifs important in medicinal chemistry. | nih.gov |
| Alkenylation | C2 | Provides access to deoxygenated 2-alkenyl quinolines. | researchgate.net |
| Arylation | C2, C8 | Enables C-C bond formation for complex scaffold construction. | researchgate.net |
| Amidation | C2 | Metal-free synthesis of N-(quinolin-2-yl)sulfonamides. | organic-chemistry.org |
| Heteroarylation | C2 | Step-economical, deoxygenative synthesis of α-triazolylquinolines. | nih.gov |
Role as Model Compounds in Studying Heterocyclic Reactivity
Quinoline N-oxides, including substituted variants like 2-Tert-butyl-4-nitroquinoline 1-oxide, serve as important model compounds for investigating the reactivity of heterocyclic systems. Their well-defined structure and the predictable electronic influence of the N-oxide and other substituents allow chemists to study reaction mechanisms and regioselectivity in detail. researchgate.net The presence of the N-oxide group significantly alters the electron distribution within the aromatic system, providing a platform to explore reactions that are difficult or impossible with the parent quinoline.
The study of quinoline N-oxides has provided valuable insights into:
C-H Functionalization : They are excellent substrates for studying the mechanisms of direct C-H functionalization, a field of immense interest for its atom economy and efficiency. researchgate.net The N-oxide often acts as a directing group, guiding reagents to specific positions, primarily C2 and C8. researchgate.net
Regioselectivity : The competition between different reactive sites (e.g., C2, C3, C4, C8) in quinoline N-oxides allows for a detailed examination of the factors controlling regioselectivity, including steric and electronic effects. researchgate.net The bulky tert-butyl group in this compound, for example, would be expected to sterically hinder reactions at the C2 position, potentially favoring functionalization at other sites.
Reaction Pathways : Mechanistic studies on the reactions of quinoline N-oxides have helped elucidate complex pathways, such as the 1,3-dipolar cycloaddition behavior that underpins many of their transformations. organic-chemistry.org For example, the plausible mechanism for the C2-triazolylation of quinoline N-oxides involves the nucleophilic attack of the N-oxide on a sulfonyl group, leading to the formation of specific intermediates. nih.gov
The use of 4-nitroquinoline (B1605747) 1-oxide (4-NQO) as a model compound in carcinogenesis research also highlights its utility in studying biological reactivity and DNA damage mechanisms, which are fundamentally chemical processes. researchgate.netnih.govfrontiersin.org
Strategies for Diversity-Oriented Synthesis of Quinoline Scaffolds
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. Quinoline N-oxides are valuable starting materials in DOS strategies due to the multitude of reaction pathways they can undergo. tandfonline.com The ability to selectively functionalize the quinoline core at various positions allows for the rapid generation of a wide array of derivatives from a common precursor. researchgate.netrsc.org
Key strategies for DOS using quinoline N-oxides include:
Multi-component Reactions : Leveraging the reactivity of the N-oxide to engage in reactions involving three or more starting materials to quickly build molecular complexity.
Sequential Functionalization : Exploiting the predictable regioselectivity of C-H functionalization to introduce different groups in a stepwise manner at various positions around the quinoline ring. researchgate.net
Scaffold Hopping : Using the quinoline N-oxide as a template to construct entirely new or fused heterocyclic systems. The Beirut reaction, which involves the cyclization of benzofuroxans, is a significant preparative method for synthesizing quinoxaline (B1680401) 1,4-dioxides, another class of N-oxides with diverse biological activities. nih.gov
These approaches enable the creation of libraries of quinoline derivatives with varied substitution patterns, which is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. tandfonline.com The synthesis of polynuclear heterocycles fused to the quinoline ring is a prominent example of how these building blocks contribute to structural diversity. tandfonline.com
Late-Stage Functionalization and Modification Protocols
Late-stage functionalization (LSF) is the strategy of introducing functional groups into a complex molecule, such as a natural product or a drug candidate, at a late step in the synthesis. researchgate.net This approach is highly valuable as it allows for the rapid generation of analogs for SAR studies without the need for de novo synthesis. The robust and selective reactivity of the quinoline N-oxide moiety makes it well-suited for LSF protocols. nih.gov
A key application is the deoxygenative C-H functionalization, where the N-oxide is not only an activating group but is also removed during the reaction, leading directly to the desired functionalized quinoline. A protocol for the deoxygenative C2-heteroarylation of quinoline N-oxides has been shown to be compatible with the late-stage modification of natural products. nih.gov This highlights the mild reaction conditions and high functional group tolerance required for successful LSF.
| Feature | Description | Advantage in LSF | Reference |
|---|---|---|---|
| Activating Group | The N-oxide activates the heterocyclic ring for C-H functionalization. | Allows for modification of otherwise unreactive C-H bonds in complex molecules. | researchgate.net |
| Traceless Directing Group | In deoxygenative functionalizations, the N-oxide is removed post-reaction. | Avoids leaving behind unwanted functionality, simplifying the final product structure. | nih.gov |
| Mild Reaction Conditions | Many functionalization reactions can be carried out under metal-free or mild catalytic conditions. | Preserves sensitive functional groups present in complex drug-like molecules. | nih.govorganic-chemistry.org |
| High Regioselectivity | Functionalization can be directed to specific positions (e.g., C2). | Ensures predictable and controlled modification of the target molecule. | researchgate.netnih.gov |
The ability to perform these modifications on complex scaffolds underscores the synthetic power of the quinoline N-oxide intermediate. researchgate.netnih.gov This approach provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and explore new chemical space. nih.gov
Mechanistic Studies of Specific Reactions Involving 2 Tert Butyl 4 Nitroquinoline 1 Oxide
Detailed Reaction Mechanism Probing for Synthetic Transformations
No information is available in the reviewed literature detailing the probing of reaction mechanisms for synthetic transformations involving 2-Tert-butyl-4-nitroquinoline 1-oxide.
Identification and Characterization of Reaction Intermediates
There are no published studies that identify or characterize reaction intermediates formed during synthetic reactions of this compound.
Influence of Reaction Conditions on Mechanistic Pathways and Product Distribution
Data regarding the influence of reaction conditions on the mechanistic pathways and product distribution for reactions of this compound could not be located in the existing scientific literature.
Conclusion and Future Research Directions
Synthesis and Reactivity Outlook for 2-Tert-butyl-4-nitroquinoline 1-oxide
The synthesis of this compound, while not explicitly detailed in current literature, can be envisioned through several established synthetic routes for substituted quinoline (B57606) N-oxides. A plausible approach involves the base-induced cyclization of suitably substituted o-nitroarylacetonitriles. combichemistry.com This method offers a versatile pathway to various substituted quinoline N-oxides.
Another potential route could involve a multi-step synthesis starting from a pre-functionalized quinoline. For instance, the N-oxidation of a 2-tert-butyl-4-nitroquinoline precursor would yield the target compound. The introduction of the tert-butyl group at the C2 position could be achieved through radical-based C-H functionalization or other modern coupling techniques on a quinoline N-oxide scaffold.
The reactivity of this compound is anticipated to be rich and varied. The N-oxide moiety is a powerful directing group, often facilitating functionalization at the C2 and C8 positions. nih.govacs.org However, the presence of a bulky tert-butyl group at the C2 position would likely sterically hinder reactions at this site, potentially enhancing the selectivity for functionalization at other positions, such as the C8 position. The electron-withdrawing nature of the nitro group at the C4 position is expected to influence the electron density of the quinoline ring system, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions.
Emerging Methodologies in Quinoline N-Oxide Chemistry
Recent years have witnessed a surge in the development of novel synthetic methodologies for the functionalization of quinoline N-oxides. These advancements provide a powerful toolkit for the potential derivatization of this compound.
Transition metal-catalyzed C-H activation has emerged as a particularly potent strategy for the regioselective functionalization of quinoline N-oxides. nih.govrsc.org Catalytic systems based on palladium, rhodium, and ruthenium have been successfully employed to introduce a variety of functional groups at different positions of the quinoline ring. nih.govnih.gov The N-oxide group acts as an effective directing group in these transformations, enabling precise control over the reaction outcome. acs.org
Photocatalysis is another rapidly advancing field that holds immense promise for quinoline N-oxide chemistry. rsc.orgresearchgate.net Visible-light-mediated reactions offer mild and environmentally benign conditions for a range of transformations, including the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org Iron-catalyzed, visible-light-driven reactions have also been reported for the hydroxyalkylation of quinolines. mdpi.com
The following table summarizes some of the emerging methodologies applicable to quinoline N-oxide chemistry:
| Methodology | Description | Potential Application for this compound |
| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. nih.gov | Selective functionalization at the C8 position, overcoming steric hindrance at C2. |
| Photocatalysis | Use of light to drive chemical reactions, often with a photocatalyst. researchgate.net | Green and efficient synthesis of novel derivatives under mild conditions. |
| Deoxygenative Functionalization | Reactions that involve the removal of the N-oxide oxygen atom with concurrent functionalization. | Introduction of various substituents at the C2 position, if sterically feasible. |
Future Prospects for Advanced Chemical Synthesis and Functionalization of Substituted Quinoline N-Oxides
The future of quinoline N-oxide chemistry is bright, with numerous avenues for further exploration. The development of more efficient and selective catalytic systems for C-H functionalization will continue to be a major focus. This will enable the synthesis of increasingly complex and diverse quinoline N-oxide derivatives with tailored properties.
Furthermore, the application of computational and theoretical studies will play an increasingly important role in predicting the reactivity of novel quinoline N-oxides like this compound and in designing new synthetic strategies.
The unique electronic and steric properties of this compound make it an intriguing target for future synthetic and reactivity studies. Elucidating its chemical behavior will not only expand our fundamental understanding of quinoline N-oxide chemistry but also potentially pave the way for the discovery of new molecules with valuable applications. The continued development of innovative synthetic methodologies will be crucial in unlocking the full potential of this and other complex heterocyclic compounds.
Q & A
Q. What experimental models are commonly used to study the carcinogenic effects of 2-Tert-butyl-4-nitroquinoline 1-oxide, and how are they designed?
- Methodological Answer : The compound is administered orally in rodent models (e.g., rats or mice) to induce site-specific carcinogenesis. For example, in Wistar rats, this compound (or its analog 4NQO) is dissolved in drinking water at 50–100 µg/mL for 16–28 weeks to simulate oral or esophageal squamous cell carcinoma . Strain-dependent susceptibility should be considered (e.g., Dark-Agouti vs. Wistar-Furth strains), as genetic background influences tumor incidence and progression . Key endpoints include histopathological analysis and immunohistochemical staining for tumor suppressor proteins (e.g., p16, Rb) .
Q. How is oxidative DNA damage induced by this compound detected in cellular systems?
- Methodological Answer : Oxidative damage, such as 8-hydroxydeoxyguanosine (8OHdG), is quantified using:
- High-performance liquid chromatography (HPLC) with electrochemical detection for precise measurement of 8OHdG levels .
- Immunohistochemistry with monoclonal antibodies against 8OHdG in fixed tissue sections .
- Fluorescent probes (e.g., dichlorofluorescin diacetate for H₂O₂, hydroethidine for superoxide) to detect reactive oxygen species (ROS) in live cells .
Advanced Research Questions
Q. What mechanisms explain strain-specific differences in carcinogenesis induced by this compound?
- Methodological Answer : Genetic and epigenetic factors, such as polymorphisms in detoxification enzymes (e.g., NQO1) or tumor suppressor gene inactivation, drive strain variability. For example:
- NQO1 Pro187Ser polymorphism alters enzyme activity, affecting metabolic activation of the compound .
- p16CDKN2A exon 2 mutations are analyzed via PCR and sequencing in susceptible vs. resistant strains to link genotype to phenotype .
- Glutathione (GSH) depletion assays can clarify redox imbalance contributions to carcinogenesis .
Q. How can contradictory data on ROS-mediated genotoxicity be resolved in studies using this compound?
- Methodological Answer : Contradictions often arise from differences in ROS detection methods or cellular context. To address this:
- Triangulate ROS measurements using complementary techniques (e.g., electron paramagnetic resonance spectrometry for hydroxyl radicals, fluorescent probes for H₂O₂) .
- Control for intracellular GSH levels , as thiol depletion exacerbates oxidative stress .
- Validate findings in genetically modified models (e.g., Nrf2-knockout mice) to isolate redox regulation pathways .
Q. What advanced methodologies are used to study synergistic effects of this compound with co-carcinogens?
- Methodological Answer : Co-administration with tumor promoters (e.g., anthralin) or radiation is studied via:
- Diploid yeast assays to quantify mutation and recombination frequencies .
- Comet assays to compare DNA strand breaks in single- vs. multi-agent exposure .
- Transcriptomic profiling (RNA-seq) to identify synergistic gene expression changes .
Key Methodological Notes
- Storage & Stability : Store the compound in amber glass at –20°C to prevent degradation. Avoid exposure to light or moisture .
- Dosage Optimization : Conduct pilot studies to balance efficacy (tumor induction) and toxicity (mortality) in vivo .
- Ethical Compliance : Follow institutional guidelines for humane endpoints in carcinogenesis studies (e.g., tumor size limits).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
